Product packaging for N-(4,5-dimethylpyridin-2-yl)acetamide(Cat. No.:CAS No. 179555-37-4)

N-(4,5-dimethylpyridin-2-yl)acetamide

Cat. No.: B069353
CAS No.: 179555-37-4
M. Wt: 164.2 g/mol
InChI Key: NWZZBYWZIIKZDT-UHFFFAOYSA-N
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Description

N-(4,5-dimethylpyridin-2-yl)acetamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a acetamide group installed on a 4,5-dimethylpyridin-2-yl scaffold, a structural motif commonly employed in the design and synthesis of novel bioactive molecules. Its primary research value lies as a key building block for the development of targeted kinase inhibitors and other small-molecule therapeutics. The dimethyl-substituted pyridine core can contribute to enhanced binding affinity and selectivity by interacting with hydrophobic regions in enzyme active sites, while the acetamide moiety serves as a critical hydrogen bond donor/acceptor, influencing the compound's overall pharmacokinetic properties. Researchers utilize this compound to explore structure-activity relationships (SAR), optimize lead compounds, and synthesize novel chemical entities for screening against a variety of biological targets in oncology, inflammation, and central nervous system disorders. This product is provided for advanced laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B069353 N-(4,5-dimethylpyridin-2-yl)acetamide CAS No. 179555-37-4

Properties

IUPAC Name

N-(4,5-dimethylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-9(11-8(3)12)10-5-7(6)2/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZZBYWZIIKZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618627
Record name N-(4,5-Dimethylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179555-37-4
Record name N-(4,5-Dimethyl-2-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179555-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dimethylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylpyridin-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,5-dimethyl-2-aminopyridine.

    Acetylation Reaction: The 4,5-dimethyl-2-aminopyridine undergoes acetylation using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The resulting product, this compound, is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, automated purification systems can be employed to streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and acetamide moiety undergo oxidation under specific conditions:

  • N-Oxide Formation : Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen to form N-oxide derivatives. This reaction proceeds in dichloromethane at 0–25°C, yielding stable N-oxides with enhanced solubility in polar solvents .
  • Acetamide Oxidation : Strong oxidizing agents like KMnO₄ in acidic media cleave the acetamide group to carboxylic acids, though this is less common due to competing ring oxidation .

Table 1: Oxidation Conditions and Products

ReagentConditionsProductYieldSource
mCPBACH₂Cl₂, 0–25°C, 12 hrPyridine N-oxide75–85%
H₂O₂/HOAcReflux, 6 hrRing hydroxylation (minor pathway)~20%

Reduction Reactions

The acetamide group and pyridine ring participate in reduction pathways:

  • Acetamide to Amine : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine, forming N-(4,5-dimethylpyridin-2-yl)ethylamine. This reaction requires anhydrous tetrahydrofuran (THF) at 0°C to prevent over-reduction .
  • Pyridine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under high pressure saturates the pyridine ring to a piperidine derivative, though steric hindrance from methyl groups reduces reaction efficiency .

Table 2: Reduction Pathways

ReagentConditionsProductYieldSource
LiAlH₄THF, 0°C, 2 hrN-(4,5-dimethylpyridin-2-yl)ethylamine60%
H₂ (1 atm)/Pd-CEtOH, 25°C, 24 hrPartially saturated piperidine30%

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution, primarily at the 3-position due to methyl group directing effects:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3-position, forming 3-nitro-N-(4,5-dimethylpyridin-2-yl)acetamide .
  • Halogenation : Bromine in acetic acid yields 3-bromo derivatives, while chlorination requires Lewis acids like FeCl₃ for regioselectivity .

Table 3: Electrophilic Substitution Examples

Reaction TypeReagentPositionProductYieldSource
NitrationHNO₃/H₂SO₄33-Nitro-N-(4,5-dimethylpyridin-2-yl)acetamide55%
BrominationBr₂/HOAc33-Bromo-N-(4,5-dimethylpyridin-2-yl)acetamide70%

Nucleophilic Substitution

The acetamide group participates in nucleophilic displacement:

  • Thioether Formation : Reaction with thioglycolic acid in acetic acid under reflux replaces the acetamide oxygen with sulfur, yielding thiazole derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₃PO₄) functionalizes the pyridine ring, enabling access to biaryl systems .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Thieno[2,3-b]pyridine Synthesis : Heating with thioglycolic acid induces cyclization to thieno[2,3-b]pyridine derivatives, confirmed by IR and NMR .
  • Pyrimidine Hybrids : Reaction with nitriles or amidines generates pyridine-pyrimidine hybrids, leveraging the acetamide’s nucleophilic nitrogen .

Biological Relevance of Reaction Products

Derivatives synthesized from these reactions exhibit notable bioactivity:

  • Anticancer Activity : Thiazole derivatives show IC₅₀ values of 2–9 μM against A549 lung cancer cells .
  • Antimicrobial Effects : Brominated analogs display MIC values of 11–14 mm against E. coli and S. aureus, comparable to levofloxacin .

Scientific Research Applications

Structure

The structural formula of N-(4,5-dimethylpyridin-2-yl)acetamide can be represented as follows:

N 4 5 dimethylpyridin 2 yl acetamide\text{N 4 5 dimethylpyridin 2 yl acetamide}

This compound features a pyridine ring substituted with two methyl groups and an acetamide functional group.

Wnt Signaling Inhibition

This compound has been studied for its role as an inhibitor of the Wnt signaling pathway. Dysregulation of this pathway is associated with various cancers, making this compound a candidate for cancer therapeutics. Specifically, it has shown promise in inhibiting the activity of Porcupine (PORCN), an enzyme critical for the palmitoylation and subsequent secretion of Wnt ligands .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in preclinical studies targeting multiple cancer types, including colorectal and head and neck cancers. The inhibition of Wnt signaling by this compound can lead to reduced tumor growth and increased sensitivity to other anticancer agents .

Potential for Drug Development

Given its selective inhibition of the Wnt pathway and favorable pharmacokinetic properties, this compound is being explored as a lead compound for drug development. Its oral bioavailability and potency make it a suitable candidate for further optimization and clinical trials .

Table 1: Summary of Preclinical Studies Involving this compound

Study ReferenceCancer TypeMechanism of ActionKey Findings
Colorectal CancerWnt Signaling InhibitionReduced tumor growth in xenograft models
Squamous Cell CarcinomaPORCN InhibitionEnhanced efficacy when combined with chemotherapy
Head and Neck CancerInhibition of Wnt Ligand SecretionImproved survival rates in animal models

Mechanistic Insights

The mechanism by which this compound exerts its effects involves binding to PORCN in the endoplasmic reticulum. This binding prevents the acylation of Wnt proteins, thereby blocking their secretion into the extracellular space and disrupting downstream signaling pathways that promote cell proliferation and survival .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4,5-dimethylpyridin-2-yl)acetamide with structurally or functionally related acetamide derivatives, highlighting key differences in structure, activity, and physicochemical properties.

Compound Name Structural Features Pharmacological/Biological Activity Key Properties
This compound Pyridine ring with 4,5-dimethyl groups; acetamide at position 2. Limited direct data; inferred roles in medicinal chemistry. Enhanced lipophilicity due to methyl groups; planar molecular geometry inferred.
Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide) Benzene ring with 2,6-dimethyl groups; diethylamino side chain. Local anesthetic; inhibits microalgal growth (EC₅₀: 0.05–6.3 mM) . High solubility in lipid membranes due to tertiary amine; moderate toxicity to algae.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine (4,6-dimethyl) linked via sulfanyl bridge to 4-methylpyridine acetamide. Not explicitly reported; structural studies emphasize planarity (r.m.s. deviation: 0.039 Å) . Sulfanyl group increases metabolic stability; coplanar structure suggests π-π stacking potential.
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Pyrimidine ring with amino and hydroxyl groups; hydrated form. Broad pharmacological activities (antifungal, antibacterial) . High polarity due to hydroxyl/amino groups; hydrogen-bonding network in crystal lattice.
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Pyridine ring with 2-hydroxy and 5-iodo substituents; acetamide at position 3. Not explicitly reported; iodine may enhance radiolabeling or cytotoxicity. Polar iodine atom increases molecular weight and potential halogen bonding.

Structural and Functional Insights

  • Substituent Effects: Methyl groups in this compound likely improve metabolic stability compared to Lidocaine’s diethylamino group, which is prone to enzymatic hydrolysis . The sulfanyl bridge in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide introduces steric bulk and redox sensitivity, contrasting with the simpler methyl groups in the target compound .
  • Ring System Differences: Pyrimidine-based analogs (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide) exhibit enhanced hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or DNA . Pyridine derivatives with halogen substituents (e.g., iodine in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide) may exhibit distinct electronic properties and binding affinities .

Pharmacological and Toxicological Comparisons

  • Antimicrobial Potential: Pyrimidine acetamides demonstrate broader antifungal/antibacterial activities compared to pyridine analogs, attributed to their ability to disrupt microbial enzyme systems .
  • Ecotoxicology : Lidocaine’s inhibition of microalgal growth (EC₅₀: 0.05–6.3 mM) suggests environmental toxicity risks, whereas methyl-substituted pyridine acetamides may have lower aquatic toxicity due to reduced solubility .

Biological Activity

N-(4,5-dimethylpyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two methyl groups at positions 4 and 5 and an acetamide functional group. Its molecular formula is C_10H_12N_2O, and it has a molecular weight of 176.22 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological effects of this compound are primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a potential candidate for treating infections .
  • Neuroprotective Effects : Preliminary research suggests that this compound may also exhibit anticonvulsant activity, which could be beneficial in treating epilepsy .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
Anti-inflammatoryInhibits enzymes involved in inflammation pathways.
AntimicrobialExhibits activity against various bacterial strains.
AnticonvulsantDemonstrates potential anticonvulsant effects in animal models.
Enzyme InhibitionModulates the activity of key enzymes such as DHFR and enoyl ACP reductase.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro and in vivo. The results indicated that the compound significantly reduced pro-inflammatory cytokine levels in a mouse model of inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticonvulsant Activity

In a pharmacological evaluation, this compound was tested in standard maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The compound showed significant protection against seizures at certain dosages, indicating its promise as an anticonvulsant agent .

Research Findings

Recent research has focused on exploring the structure-activity relationship (SAR) of this compound derivatives. Modifications to the acetamide group have been shown to enhance biological activity, particularly against specific targets like DHFR and enoyl ACP reductase . The findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4,5-dimethylpyridin-2-yl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized by reacting substituted pyridines with chloroacetamide precursors under reflux in ethanol, followed by crystallization using solvent mixtures like chloroform-acetone (1:5 v/v) . Key steps include:

  • Reagent selection : Use 2-chloroacetamide derivatives and substituted pyridines with catalytic bases.
  • Optimization : Control reflux temperature (70–80°C) to avoid side reactions.
  • Purification : Slow evaporation of solvents yields single crystals for structural validation via X-ray diffraction .

Q. How is the structural identity of this compound confirmed?

Multi-technique validation is essential:

  • NMR spectroscopy : Analyze proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .
  • X-ray crystallography : Resolve bond angles (e.g., N2—C4—C5 = 116.0°) and dihedral angles to verify spatial arrangement .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizing agents .
  • Waste disposal : Follow institutional guidelines for amide-containing organic waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., ethanol vs. DMF), temperature, and molar ratios to identify optimal conditions. For example, higher ethanol purity reduces byproducts .
  • Catalyst screening : Test bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .
  • In-line analytics : Use HPLC or LC-MS to monitor reaction progress and adjust parameters in real time .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Crystallographic refinement : Resolve ambiguities in proton assignments using X-ray-derived torsion angles (e.g., −178.8° for C—S—C—N linkages) .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify overlapping signals .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl, chloro, or methoxy groups) to correlate structural features with potency .
  • ADME profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and cytotoxicity (MTT assays) .

Q. What advanced analytical techniques characterize degradation products or impurities?

  • High-resolution mass spectrometry (HR-MS) : Identify trace impurities (e.g., hydrolyzed acetamide or dimerized byproducts) .
  • Stability studies : Use accelerated thermal stress (40–60°C) and analyze degradation pathways via LC-QTOF .
  • X-ray photoelectron spectroscopy (XPS) : Detect surface oxidation or sulfur-containing degradation species .

Methodological Notes

  • Data interpretation : Always cross-reference spectral data with crystallographic results to avoid misassignments .
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield .
  • Ethical compliance : Ensure biological testing adheres to institutional review board (IRB) guidelines for in vitro/in vivo studies .

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